molecular formula C16H23N3O4S B2559771 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide CAS No. 1105215-67-5

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide

Cat. No.: B2559771
CAS No.: 1105215-67-5
M. Wt: 353.44
InChI Key: HQABHZRJXAUNNQ-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is an organic compound belonging to the class of organoheterocyclic compounds It contains a phenyl group substituted with a dioxidoisothiazolidinyl moiety and an isobutyloxalamide group

Biochemical Analysis

Biochemical Properties

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression, making the compound a potential candidate for cancer research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest by inhibiting cyclin-dependent kinase 2 activity . This inhibition leads to a halt in cell proliferation and can trigger apoptosis in certain cell lines. Additionally, this compound influences cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key regulatory genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclin-dependent kinase 2, leading to enzyme inhibition . This binding is facilitated by the dioxidoisothiazolidinyl group, which forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. The inhibition of cyclin-dependent kinase 2 activity results in the downregulation of genes involved in cell cycle progression, thereby exerting antiproliferative effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its biological activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain the ability to inhibit cyclin-dependent kinase 2 . These metabolites can further modulate metabolic flux and alter the levels of key metabolites involved in cell cycle regulation.

Preparation Methods

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the dioxidoisothiazolidinyl group.

    Substitution on the phenyl ring: The dioxidoisothiazolidinyl group is introduced onto the phenyl ring through electrophilic aromatic substitution.

    Formation of the isobutyloxalamide group: This step involves the reaction of the substituted phenyl compound with isobutyloxalamide under suitable conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the isobutyloxalamide group are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be compared with other similar compounds, such as:

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N-isobutyloxalamide: This compound has a similar structure but may have different functional groups or substituents.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N-methylacetamide: This compound has a different amide group, which may affect its properties and applications.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABHZRJXAUNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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